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Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of ATP disodium salt's performance against other alternatives, supported

by experimental data. Detailed methodologies for key experiments are outlined to facilitate the

validation of its activity in novel experimental models.

Adenosine 5'-triphosphate (ATP) disodium salt is a widely utilized nucleotide that serves as the

primary energy currency in cells and acts as a crucial signaling molecule in the extracellular

environment. Its stability and solubility in aqueous solutions make it a preferred choice for a

variety of in vitro and in vivo studies. This guide offers a framework for validating the activity of

ATP disodium salt in a new experimental model by comparing its effects with other purinergic

receptor agonists and providing standardized protocols for its characterization.

Performance Comparison of Purinergic Receptor
Agonists
The activity of ATP disodium salt is primarily mediated through its interaction with P2 purinergic

receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein

coupled receptors. The choice of agonist for an experimental model depends on the specific

receptor subtypes expressed and the desired signaling outcome. The following table

summarizes the potency (EC50 values) of ATP and other common P2 receptor agonists in

various cell lines. ATP generally acts as a non-selective agonist at many P2 receptors.
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Agonist
Receptor
Subtype(s)

Cell Line
Measured
Response

EC50 (µM)

ATP disodium

salt
P2X2, P2X4

Rat Embryonic

Cardiomyocytes

(E14)

Ca2+

Mobilization
1.32[1]

ATP disodium

salt
P2X2, P2X4

Rat Embryonic

Cardiomyocytes

(E18)

Ca2+

Mobilization
0.18[1]

ATP disodium

salt
P2X7

Human

Mononuclear

Blood Cells

H2O2 Release 558[2]

ATP disodium

salt
P2X7 HEK-hP2X7 Cytotoxicity 1017[2]

ATP P2Y4 (rat)
1321N1-rP2Y4

Cells

Intracellular

Ca2+

Mobilization

0.89[3]

UTP P2Y4 (human)
1321N1-hP2Y4

Cells

Intracellular

Ca2+

Mobilization

0.53[3]

UTP P2Y4 (rat)
1321N1-rP2Y4

Cells

Intracellular

Ca2+

Mobilization

0.60[3]

ADP-like

agonists

P2Y13

(heterologously

expressed)

Various Signaling Events 0.0172[4]

ATP-like agonists

P2Y13

(heterologously

expressed)

Various Signaling Events 0.45[4]

ADP-like

agonists

P2Y13

(endogenously

expressed)

Various
Functional

Responses
1.76[4]
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Note: EC50 values can vary depending on the experimental conditions, cell type, and specific

assay used.

Experimental Protocols
To validate the activity of ATP disodium salt in a new experimental model, a systematic

approach is required. This typically involves confirming the expression of target P2 receptors,

followed by functional assays to characterize the cellular response.

Characterization of P2 Receptor Expression
Objective: To determine the mRNA and protein expression profile of P2 receptors in the

experimental model.

Methodology:

Quantitative Real-Time PCR (qRT-PCR):

Isolate total RNA from the cells or tissue of interest using a suitable RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qRT-PCR using primers specific for the different P2X and P2Y receptor subtypes.

Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).

Analyze the relative expression of each P2 receptor subtype.[5]

Western Blotting:

Prepare total protein lysates from the cells or tissue.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific to the P2 receptor subtypes of

interest.

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
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Detect the protein bands using a chemiluminescence substrate and imaging system.[5]

Functional Validation of ATP Disodium Salt Activity
Objective: To quantify the cellular response to ATP disodium salt stimulation.

Methodology: ATP Bioluminescence Assay for Cell Viability/Cytotoxicity

This assay measures the amount of ATP present in metabolically active cells and can be used

to assess the effects of ATP disodium salt on cell proliferation or toxicity.

Cell Preparation: Plate cells in a 96-well microplate and culture until they reach the desired

confluency.

Treatment: Treat the cells with varying concentrations of ATP disodium salt for the desired

duration. Include untreated cells as a negative control.

Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

Luminescence Reaction: Add a luciferin-luciferase reagent to each well. The luciferase

enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

Measurement: Measure the luminescence signal using a luminometer. The light output is

directly proportional to the ATP concentration, which reflects the number of viable cells.

Data Analysis: Plot the luminescence signal against the concentration of ATP disodium salt

to determine the EC50 or IC50 value.

Methodology: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i), a common

downstream signaling event following the activation of many P2 receptors.

Cell Preparation: Plate cells on glass-bottom dishes or in a 96-well black-walled plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or

Fluo-4/AM) according to the manufacturer's instructions.
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Baseline Measurement: Measure the baseline fluorescence intensity before adding the

agonist.

Stimulation: Add varying concentrations of ATP disodium salt to the cells.

Fluorescence Measurement: Record the changes in fluorescence intensity over time using a

fluorescence microscope or a plate reader.

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in

intracellular calcium levels. Plot the response against the agonist concentration to determine

the EC50 value.[3]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams

are provided.
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Caption: ATP Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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